![molecular formula C21H18N4O4 B2922171 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione CAS No. 1251626-48-8](/img/structure/B2922171.png)
1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione
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Description
1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore Models and Receptor Affinity
- Research on Arylpiperazine Derivatives of Phenytoin: A study focused on derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione, including compounds with ester substituents related to the specified compound. These were evaluated for their affinity towards 5-HT(1A) and α(1)-adrenoceptors, indicating significant to moderate affinities in the nanomolar range (Handzlik et al., 2011).
Synthesis and Characterization
- One-Pot Synthesis of Derivatives: A method was developed for the efficient synthesis of derivatives, including {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which are structurally related to the specified compound (Torkian et al., 2011).
Tuberculostatic Activity
- Evaluation of Tuberculostatic Activity: Research on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives was conducted, showing potential tuberculostatic activity. This research is relevant due to the structural similarities with the compound (Foks et al., 2004).
Structure-Activity Relationship Studies
- ERK1/2 Inhibitors Development: Analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, structurally similar to the specified compound, were synthesized and characterized for their potential as ERK1/2 inhibitors (Li et al., 2009).
Spectral Characterisation
- Characterisation of Phthalazinone Derivatives: Research involving the synthesis and spectral characterization of phthalazinone derivatives, including 1,3,4-oxadiazol-2-yl and 1H-pyrazol-4-yl derivatives, is relevant due to the shared structural features with the specified compound (Mahmoud et al., 2012).
Antagonistic Properties of 5-HT Receptors
- Study on N-piperazinylphenyl Biphenylcarboxamides: A series of compounds, including N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, were synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists, relevant to the compound (Liao et al., 2000).
properties
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-28-17-10-6-7-15(13-17)19-22-18(29-23-19)14-24-11-12-25(21(27)20(24)26)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWMRLTVOWMSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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